

An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexylamine benzoate*

Cat. No.: *B3049870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine benzoate, a salt formed from the reaction of dicyclohexylamine and benzoic acid, is a compound with applications in various chemical industries, notably as a corrosion inhibitor. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Properties

Dicyclohexylamine benzoate is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various sources.

Property	Value
Molecular Formula	C ₁₉ H ₂₉ NO ₂
Molecular Weight	303.4 g/mol [1]
CAS Number	22355-34-6
Appearance	Off-white crystalline powder [2]
Melting Point	194 °C to 212 °C (range observed from different sources) [2]
Boiling Point	256.1 °C at 760 mmHg
Flash Point	96.1 °C
Solubility	Slightly soluble in water; soluble in organic solvents [2]
pKa of Dicyclohexylamine	10.39 to 11.25 [1]

Chemical Structure

Dicyclohexylamine benzoate is an ammonium salt. It is formed through the acid-base neutralization reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid. In this reaction, the lone pair of electrons on the nitrogen atom of dicyclohexylamine accepts a proton (H⁺) from the hydroxyl group of benzoic acid. This results in the formation of the dicyclohexylammonium cation and the benzoate anion, which are held together by electrostatic forces.[\[1\]](#)

Dicyclohexylamine Benzoate Structure

Experimental Protocols

Synthesis of Dicyclohexylamine Benzoate via Direct Neutralization

This protocol describes a common laboratory-scale synthesis of **dicyclohexylamine benzoate**.

Materials:

- Benzoic acid ($C_7H_6O_2$)
- Dicyclohexylamine ($C_{12}H_{23}N$)^[3]
- Ethanol (C_2H_5OH)
- Distilled water
- Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)
- Heating plate with magnetic stirrer
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a 250 mL Erlenmeyer flask, dissolve 12.21 g (0.1 mol) of benzoic acid in 100 mL of ethanol.
- Gently heat the solution on a heating plate with stirring until all the benzoic acid has dissolved.
- In a separate beaker, weigh out 18.13 g (0.1 mol) of dicyclohexylamine.
- Slowly add the dicyclohexylamine to the warm benzoic acid solution while stirring continuously. An exothermic reaction will occur, and a white precipitate may start to form.
- After the addition is complete, continue to stir the mixture and heat it to reflux (approximately 78 °C for ethanol) for 1 hour to ensure the reaction goes to completion.
- Remove the flask from the heat and allow it to cool slowly to room temperature. The **dicyclohexylamine benzoate** will crystallize out of the solution.
- To maximize the yield, place the flask in an ice bath for 30 minutes.

- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
- Dry the purified **dicyclohexylamine benzoate** in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the formation of the salt and identify the key functional groups.

Sample Preparation:

- Prepare a KBr pellet by grinding a small amount of the dried **dicyclohexylamine benzoate** sample with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Expected Spectral Features:

- N-H Stretching: A broad absorption band is expected in the region of 2400-2800 cm^{-1} corresponding to the stretching vibrations of the N-H bond in the dicyclohexylammonium cation.
- C-H Stretching: Absorption bands from the C-H stretching of the cyclohexyl and phenyl groups will appear around 2850-3000 cm^{-1} .
- C=O Stretching (Carboxylate): The characteristic symmetric and antisymmetric stretching vibrations of the carboxylate anion (COO^-) are expected in the regions of 1300-1420 cm^{-1} and 1550-1610 cm^{-1} , respectively. The absence of a strong C=O stretching band from the carboxylic acid at $\sim 1700 \text{ cm}^{-1}$ indicates the completion of the acid-base reaction.
- C=C Stretching: Aromatic C=C stretching vibrations from the benzoate ring are expected around 1450-1600 cm^{-1} .

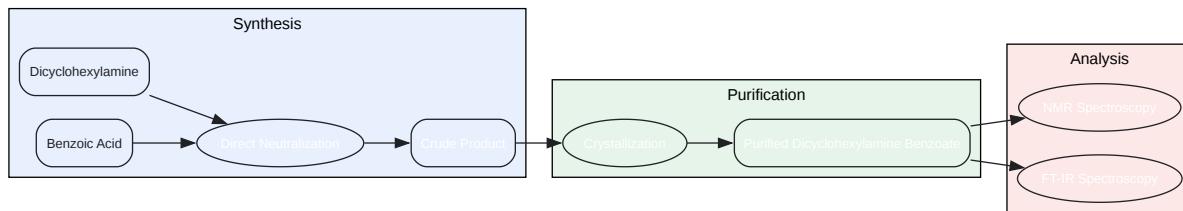
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the compound.

Sample Preparation:

- Dissolve approximately 10-20 mg of **dicyclohexylamine benzoate** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is important as the chemical shifts can be solvent-dependent.

Expected ¹H NMR Spectral Features:


- Aromatic Protons: Signals corresponding to the protons on the benzoate ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm.
- Cyclohexyl Protons: A complex series of multiplets for the protons of the two cyclohexyl rings will be observed in the aliphatic region, generally between δ 1.0 and 3.5 ppm.
- N-H Proton: A broad signal for the N-H proton of the dicyclohexylammonium cation may be observed, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

- Aromatic Carbons: Signals for the carbons of the benzoate ring will appear in the downfield region, typically between δ 120 and 170 ppm. The carboxylate carbon (COO⁻) will be the most downfield signal.
- Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl rings will be observed in the upfield region, generally between δ 20 and 60 ppm.

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the workflow from starting materials to the final, characterized product.

[Click to download full resolution via product page](#)

Synthesis and Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **dicyclohexylamine benzoate**. The experimental protocols for its synthesis and analytical characterization offer a practical resource for laboratory work. The presented data and methodologies are intended to support further research and application development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyclohexylamine benzoate | 22355-34-6 | Benchchem [benchchem.com]
- 2. Dicyclohexylamine Benzoate - White Crystalline Powder, 98% Purity, Corrosion Inhibitor Stabilizer , Soluble In Organic Solvents, Cas No: 786-13-6 at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3049870#dicyclohexylamine-benzoate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com